Methyl 2'-amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate
Description
Methyl 2'-amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate is a spirocyclic compound featuring a fused indole-pyran core. Key structural elements include:
- A spiro junction at the indole C3 and pyran C4' positions.
- Substituents: 2'-amino, 3'-cyano, 6'-methyl, and 5'-methyl ester groups on the pyran ring, and a 1-propyl group on the indole nitrogen.
- Functional groups contribute to its physicochemical properties, such as polarity and solubility.
Properties
IUPAC Name |
methyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-propylspiro[indole-3,4'-pyran]-3'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-4-9-22-14-8-6-5-7-12(14)19(18(22)24)13(10-20)16(21)26-11(2)15(19)17(23)25-3/h5-8H,4,9,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRANMVCCQSSJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)C(=C(OC(=C3C(=O)OC)C)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2’-amino-3’-cyano-6’-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate typically involves multi-step organic reactions One common method starts with the condensation of an indole derivative with a cyanoacetic ester under basic conditions to form the spiro[indole-pyran] core
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and using catalysts to accelerate the reaction. Solvent selection is also crucial, with common choices being ethanol or methanol due to their ability to dissolve both reactants and products efficiently.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it into an amine or other functional groups.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Scientific Research Applications
Pharmacological Applications
Methyl 2'-amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate has shown promise in various pharmacological studies:
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against different cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). These studies indicate a preferential suppression of rapidly dividing cancer cells compared to normal cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that certain derivatives possess activity against Gram-positive bacteria and fungi like Candida albicans, with minimum inhibitory concentrations (MIC) reported as low as 7.80 µg/mL for some variants .
Neuroprotective Effects
There is emerging evidence suggesting that the compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. This aspect remains under investigation but highlights the compound's versatility in therapeutic applications.
Synthetic Applications
This compound serves as an important intermediate in organic synthesis:
Synthesis of Indole Derivatives
The compound can be synthesized through multi-step reactions involving indole derivatives and cyano compounds. These synthetic routes are critical for producing various bioactive molecules used in drug discovery.
Catalytic Applications
The reactivity of this compound allows it to participate in catalytic cycles in organic reactions, enhancing the efficiency of synthesizing complex organic molecules .
Materials Science Applications
In materials science, compounds similar to this compound have been explored for their potential as functional materials:
Photonic Applications
Research indicates that the compound's structural characteristics may allow it to be used in photonic devices due to its light absorption properties and potential for non-linear optical applications .
Coatings and Polymers
The incorporation of such compounds into polymer matrices is being investigated for developing coatings with enhanced properties such as UV stability and mechanical strength.
Case Studies
Case Study 1: Anticancer Efficacy Assessment
A study evaluated a series of spiro-indole derivatives (including methyl 2'-amino derivatives) against cancer cell lines MCF-7 and HCT116. The results indicated that specific modifications to the indole structure significantly enhanced anticancer activity, leading to apoptosis in cancer cells .
Case Study 2: Antimicrobial Activity Investigation
A comprehensive study on various derivatives showed that certain compounds exhibited strong antimicrobial activity against Staphylococcus aureus and Candida albicans. The structure–activity relationship analysis provided insights into how specific functional groups influence activity levels .
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The indole ring can interact with biological macromolecules through π-π stacking or hydrogen bonding, while the cyano and amino groups can form additional interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following structurally related spiro[indole-3,4'-pyran] derivatives have been synthesized and studied:
Key Observations
Bioactivity: Compound 4d (indoline core) exhibited moderate antimicrobial activity against S. aureus (MIC 256 µg/mL) and E. coli (MIC 512 µg/mL), suggesting that the indole/indoline core and ester group (methyl vs. ethyl) influence potency .
Chloromethyl groups (e.g., in WIMBEC ) may improve lipophilicity but introduce steric hindrance.
- Catalyst-free one-pot reactions (e.g., coumarin-spiro conjugates ).
- Pd/C-catalyzed hydrogenation (e.g., reduction of intermediates ).
Crystallographic and Spectroscopic Data
- ¹H NMR: Propyl group signals (δ ~1.7–1.5 ppm, m) and methyl ester (δ ~3.6–3.3 ppm, s) .
- Crystallography : Tools like SHELX are widely used for structural determination of spirocyclic compounds (e.g., WIMBEC ).
Biological Activity
Methyl 2'-amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings.
Structural Characteristics
The compound features a unique spiro structure that combines an indole and pyran moiety. Its molecular formula is C₁₈H₁₈N₂O₃, with a molecular weight of approximately 306.35 g/mol. The presence of functional groups such as amino, cyano, and carbonyl enhances its reactivity and potential pharmacological effects.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of the spiro[indole-pyran] framework have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) of related compounds has been reported as low as 0.98 µg/mL against MRSA, indicating strong antibacterial potential .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.98 |
| Compound B | E. coli | >100 |
| Methyl 2'-amino... | S. epidermidis | 7.80 |
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. Studies involving similar spiro compounds have shown significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). These effects are often mediated by the induction of apoptosis through the activation of pro-apoptotic markers like p53 and caspase-3 while reducing anti-apoptotic markers such as bcl-2 .
Table 2: Anticancer Activity Overview
| Cell Line | Compound Tested | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Methyl 2'-amino... | 21.6 |
| HCT-116 | Methyl 2'-amino... | 18.5 |
| HepG-2 | Methyl 2'-amino... | 25.0 |
The biological activities observed can be attributed to the compound's ability to interact with specific biological targets:
- Enzyme Inhibition : The structural features allow for binding to active sites on enzymes involved in cellular processes.
- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.
Case Studies
Recent investigations into the bioactivity of this compound have yielded promising results:
-
Study on Antimicrobial Efficacy : A study demonstrated that modifications in the spiro structure significantly enhanced antimicrobial activity against resistant strains.
"The modifications introduced in the spiro[indole-pyran] framework resulted in improved binding affinity to bacterial targets" .
-
Evaluation of Anticancer Properties : Another research focused on the compound's effect on apoptosis in cancer cells.
"The compound induced apoptosis in MCF-7 cells via mitochondrial pathway activation" .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2'-amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate, and what are the critical reaction conditions?
- Methodology : The compound is typically synthesized via a multicomponent reaction involving spiroannulation of indole derivatives with pyran precursors. For example, a base-catalyzed condensation of isatin derivatives with malononitrile and active methylene compounds under reflux in polar aprotic solvents (e.g., 1,4-dioxane) yields the spiro[indole-3,4'-pyran] core. Key steps include cyclization at 80–100°C for 6–12 hours and purification via column chromatography .
- Critical Parameters :
- Solvent choice (polar aprotic solvents enhance cyclization).
- Base catalysts (triethylamine or piperidine).
- Stoichiometric control of malononitrile to avoid side products .
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., cyano: ~2190 cm⁻¹, carbonyl: ~1650–1700 cm⁻¹, NH₂: ~3300–3400 cm⁻¹) .
- ¹H NMR : Key signals include aromatic protons (δ 7.7–8.0 ppm), methyl groups (δ 2.2–2.5 ppm), and propyl chain protons (δ 1.3–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) .
- X-ray Crystallography : Resolves spiro-conformation and bond angles (e.g., dihedral angle between indole and pyran rings: ~85–90°) .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this spiro compound, particularly when introducing substituents at the 5'-carboxylate position?
- Methodology :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves yield by 15–20% .
- Protecting Groups : Use of tert-butyldimethylsilyl (TBDMS) groups to prevent carboxylate ester hydrolysis during functionalization .
- Data Table :
| Substituent | Yield (%) (Conventional) | Yield (%) (Microwave) |
|---|---|---|
| -OCH₃ | 65 | 82 |
| -Cl | 58 | 75 |
| -CF₃ | 45 | 63 |
Q. What strategies resolve contradictions in biological activity data between in vitro and in silico studies for this compound?
- Methodology :
- Molecular Docking : Compare binding affinities of the compound with target proteins (e.g., EGFR kinase) using AutoDock Vina. Adjust protonation states of amino and carboxylate groups to match physiological pH .
- In Vitro Validation : Perform enzyme inhibition assays (e.g., IC₅₀ determination) under standardized buffer conditions (pH 7.4, 25°C) to reconcile computational predictions .
Q. How does the spirocyclic conformation influence the compound’s stability under thermal and photolytic conditions?
- Methodology :
- Thermogravimetric Analysis (TGA) : Decomposition onset at ~220°C, indicating moderate thermal stability.
- UV-Vis Spectroscopy : Photo-degradation observed at λ = 320 nm (π→π* transitions) in methanol, with 15% degradation after 24 hours .
- Mitigation : Encapsulation in cyclodextrin derivatives reduces photolytic degradation by 40% .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic methods for scaling up this compound, and how can they be addressed?
- Challenges :
- Low solubility of intermediates in non-polar solvents.
- Column chromatography dependency for purification.
- Solutions :
- Switch to recrystallization (e.g., ethanol/water mixtures) for large-scale purification.
- Use flow chemistry to enhance mixing and reduce reaction time .
Q. How can computational models predict the reactivity of the cyano group in downstream functionalization?
- Methodology :
- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The cyano group shows high electrophilicity (f⁻ = 0.12), favoring nucleophilic addition at the β-carbon .
- Experimental Validation : React with Grignard reagents (e.g., MeMgBr) to form imine derivatives, confirming computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
